molecular formula C8H8F8O B1333665 Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether CAS No. 3108-07-4

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Cat. No.: B1333665
CAS No.: 3108-07-4
M. Wt: 272.14 g/mol
InChI Key: HIXXYZPZBSOJHD-UHFFFAOYSA-N
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Description

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: is a fluorinated ether compound with the molecular formula C8H8F8O. This compound is characterized by the presence of both allyl and perfluorinated groups, which impart unique chemical and physical properties. It is primarily used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

Chemistry: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and polymers .

Biology and Medicine: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its unique properties make it a candidate for drug delivery systems and imaging agents.

Industry: The compound is utilized in the production of specialty chemicals, coatings, and surfactants. Its stability and reactivity make it suitable for high-performance materials.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with allyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the etherification process . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous acetone or dimethylformamide (DMF)

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch or continuous flow reactors

    Purification: Distillation or recrystallization to achieve high purity

    Quality Control: Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality

Chemical Reactions Analysis

Types of Reactions: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: m-CPBA, PCC, or potassium permanganate (KMnO4)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Epoxides: Formed from oxidation reactions

    Alcohols: Resulting from reduction reactions

    Substituted Ethers: From nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether involves its interaction with various molecular targets. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 1H,1H,5H-Octafluoropentyl acrylate

Comparison: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is unique due to the presence of both allyl and perfluorinated groups. This combination imparts distinct reactivity and stability compared to similar compounds, which may only contain either allyl or perfluorinated groups .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXXYZPZBSOJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381425
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3108-07-4
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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